molecular formula C15H11F4NO B4929539 2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide

2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide

Cat. No. B4929539
M. Wt: 297.25 g/mol
InChI Key: JXFOTRSKJBJTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide, also known as Compound A, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.

Mechanism of Action

2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide A acts as a selective agonist of PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon binding to PPARα, 2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide A induces a conformational change that allows it to interact with co-activators and initiate transcription of target genes. This leads to the activation of pathways that promote fatty acid oxidation, decrease triglyceride synthesis, and reduce inflammation.
Biochemical and Physiological Effects
2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide A has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce serum triglyceride and cholesterol levels, increase insulin sensitivity, and improve glucose tolerance. It has also been shown to reduce inflammation in various tissues, including the liver and adipose tissue.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide A in lab experiments is its high potency and selectivity for PPARα. This allows researchers to study the specific effects of PPARα activation without the confounding effects of other nuclear receptors. However, one limitation of using 2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide A is its relatively short half-life and rapid metabolism, which can make it difficult to maintain stable levels in vivo.

Future Directions

There are several future directions for the use of 2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide A in scientific research. One area of interest is the development of new drugs for the treatment of metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease. Another area of interest is the role of PPARα in cancer, as it has been shown to have both pro- and anti-tumorigenic effects in different types of cancer. Additionally, there is ongoing research into the development of new PPARα agonists that have improved pharmacokinetic properties and fewer side effects than 2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide A.

Synthesis Methods

2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide A can be synthesized using a multi-step process that involves the reaction of 2,3,4,5-tetrafluoroaniline with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of reactions that involve the introduction of a benzamide group, followed by purification and isolation of the final product.

Scientific Research Applications

2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide A has been extensively used in scientific research as a tool to study the role of PPARα in various physiological and pathological processes. It has been shown to have potent hypolipidemic, anti-inflammatory, and anti-diabetic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of metabolic disorders.

properties

IUPAC Name

2,3,4,5-tetrafluoro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO/c16-11-8-10(12(17)14(19)13(11)18)15(21)20-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFOTRSKJBJTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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